4-Chloro-2-methylpyridine hydrochloride CAS number and properties
4-Chloro-2-methylpyridine hydrochloride CAS number and properties
Core Identity & Synthetic Utility in Pharmaceutical Development
Executive Summary
4-Chloro-2-methylpyridine (also known as 4-Chloro-2-picoline) is a high-value heterocyclic building block extensively used in the synthesis of kinase inhibitors and agrochemicals. While often handled as the free base (a volatile liquid), the hydrochloride salt (a crystalline solid) provides enhanced stability and reduced volatility, making it the preferred form for solid-state storage and precise stoichiometric handling in GMP environments.
This guide provides a comprehensive technical analysis of the compound, resolving common isomer confusion, detailing its synthesis via phosphoryl chloride activation, and outlining its reactivity profile in nucleophilic aromatic substitution (
Part 1: Chemical Identity & Physiochemical Profile
Identification & Isomer Warning
CRITICAL DISTINCTION: Researchers frequently confuse 4-Chloro-2-methylpyridine (chlorine on the aromatic ring) with 4-(Chloromethyl)pyridine (chlorine on the methyl side-chain). These are structurally distinct with vastly different reactivity profiles.
| Feature | Target Compound | Common Isomer (Do Not Confuse) |
| Name | 4-Chloro-2-methylpyridine | 4-(Chloromethyl)pyridine |
| Structure | Cl attached to Pyridine Ring (C4) | Cl attached to Methyl Group |
| Reactivity | Alkylating Agent (Electrophile) | |
| CAS (Free Base) | 3678-62-4 (or 3678-63-5) | 1822-51-1 (HCl salt) |
Physiochemical Properties
The hydrochloride salt is generated to stabilize the free base, which is prone to oxidation and volatility.
| Property | Free Base (4-Chloro-2-picoline) | Hydrochloride Salt |
| CAS Number | 3678-62-4 | 19524-06-2 (Generic HCl ref) |
| Formula | ||
| Molecular Weight | 127.57 g/mol | 164.03 g/mol |
| Appearance | Colorless to pale yellow liquid | White to off-white crystalline solid |
| Boiling/Melting Point | BP: 170–172 °C | MP: ~160–165 °C (Decomposes) |
| Solubility | Organic solvents (DCM, EtOAc) | Water, Methanol, DMSO |
| pKa (Conj. Acid) | ~4.2 (Pyridine N) | N/A (Already protonated) |
| Storage | Inert atm, 2–8 °C (Dark) | Hygroscopic; Store Desiccated |
Part 2: Synthetic Routes & Mechanistic Insight
The industrial standard for synthesizing 4-Chloro-2-methylpyridine involves the deoxychlorination of 4-hydroxy-2-methylpyridine (or its tautomer, 2-methyl-4-pyridone).
Reaction Mechanism (Deoxychlorination)
The reaction utilizes Phosphoryl Chloride (
-
Activation: The pyridone oxygen attacks the electrophilic phosphorus of
, releasing chloride. -
Intermediate Formation: A dichlorophosphate intermediate is formed, converting the C4-oxygen into a potent leaving group.
-
Nucleophilic Substitution: The chloride ion (generated in step 1) attacks the C4 position, displacing the phosphate group and aromatizing the ring to form the chloropyridine.
Experimental Protocol
Note: This protocol describes the synthesis of the free base, followed by conversion to the HCl salt.
Reagents:
-
2-Methyl-4-pyridone (1.0 eq)
-
Phosphoryl Chloride (
) (3.0 eq) - Reagent & Solvent -
Triethylamine (
) (Optional catalyst)
Step-by-Step Workflow:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (
), charge 2-Methyl-4-pyridone. -
Addition: Cool to 0°C. Add
dropwise (Exothermic!). -
Reaction: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Quenching (CRITICAL SAFETY):
-
Cool reaction mass to RT.
-
Pour the mixture slowly onto crushed ice/water with vigorous stirring. Caution: Hydrolysis of excess
releases HCl gas and heat. -
Neutralize the aqueous solution with NaOH or
to pH ~9–10.
-
-
Extraction: Extract the free base into Dichloromethane (DCM) (3x). Dry organics over
and concentrate in vacuo. -
Salt Formation: Dissolve the resulting oil in anhydrous diethyl ether. Bubble dry HCl gas or add 4M HCl in Dioxane dropwise. The white precipitate (Hydrochloride salt) is filtered and dried.
Synthesis Diagram (Graphviz)
Caption: Deoxychlorination pathway from pyridone precursor to hydrochloride salt via phosphate activation.
Part 3: Pharmaceutical Applications & Reactivity[1]
The 4-chloro substituent on the pyridine ring is activated for substitution due to the electron-withdrawing nature of the nitrogen atom, particularly when protonated or alkylated.
Nucleophilic Aromatic Substitution ( )
The 4-position is highly electrophilic.
-
Nucleophiles: Amines, Thiols, Alkoxides.
-
Mechanism: Addition-Elimination. The nitrogen acts as an electron sink (forming a Meisenheimer-like complex).
-
Utility: Used to attach pharmacophores (e.g., piperazines, anilines) in drug discovery.
Metal-Catalyzed Cross-Coupling
4-Chloro-2-methylpyridine serves as an electrophile in palladium-catalyzed reactions.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl systems.
-
Buchwald-Hartwig: C-N bond formation with amines (alternative to
for unreactive amines).
Reactivity Workflow
Caption: Divergent reactivity profiles: SNAr for heteroatom coupling and Pd-catalysis for C-C bond formation.
Part 4: Handling, Safety & Analytics
Analytical Methods
To validate the identity of the HCl salt, the following analytical signatures are standard:
-
HPLC:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient. Note: Acidic buffer ensures the pyridine remains protonated for consistent retention.
-
Detection: UV @ 254 nm.
-
-
1H-NMR (DMSO-d6):
-
Methyl group: Singlet at
~2.6 ppm. -
Aromatic protons: Distinct splitting pattern for 2,4-substitution (doublet at C6, singlet at C3, doublet at C5).
-
-
Chloride Content: Titration with Silver Nitrate (
) to confirm stoichiometry of the salt (approx 21.6% Cl by mass for the counterion).
Safety & Toxicology (E-E-A-T)
-
Corrosivity: The HCl salt is acidic and corrosive to mucous membranes.
-
Pyridine Toxicity: Pyridine derivatives are potential hepatotoxins and neurotoxins. Handle in a fume hood.
-
Incompatibility: Avoid strong oxidizing agents.[1] The free base reacts violently with acids.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7706, 4-Chloro-2-methylpyridine. Retrieved from [Link]
- Spivey, A. C., & Arseniyadis, S. (2005).Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis. Thieme Chemistry. (General reference for SNAr mechanism on pyridines).
